molecular formula C16H14N4OS B2784167 N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine CAS No. 2379996-58-2

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine

Cat. No.: B2784167
CAS No.: 2379996-58-2
M. Wt: 310.38
InChI Key: RLKATLGBQPGMOL-UHFFFAOYSA-N
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Description

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1H-pyrazole and thiophene intermediates, followed by their coupling with a benzoxazole derivative under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or rhodium, and solvents like dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of reagents and solvents is also critical to minimize environmental impact and enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s heterocyclic structure allows it to form stable complexes with these targets, potentially modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-1-yl)pyridine
  • 3-(1H-pyrazol-1-yl)benzoxazole
  • 2-(thiophen-3-yl)benzoxazole

Uniqueness

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine stands out due to its combination of pyrazole, thiophene, and benzoxazole moieties.

Biological Activity

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Synthesis

The compound features a unique structural arrangement comprising a pyrazole ring, a thiophene moiety, and a benzoxazole framework. The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyrazole ring followed by the introduction of the thiophene and benzoxazole components. Various catalysts and reaction conditions are employed to optimize yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar heterocyclic structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
3cMCF76.66
3cHCT1166.66
3cK6526.66

These findings suggest that the compound's structure may enhance its ability to inhibit cell proliferation in cancerous tissues .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated using standard bacterial strains. The minimal inhibitory concentrations (MIC) for several derivatives have been recorded:

CompoundBacterial StrainMIC (µg/mL)
ABacillus subtilis32
BEscherichia coli64
CPichia pastoris16

These results indicate that certain derivatives possess noteworthy antimicrobial properties, making them potential candidates for further pharmaceutical development .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition or activation of cellular pathways, which may contribute to its anticancer and antimicrobial effects. For instance, compounds that inhibit cyclin-dependent kinases (CDKs) have shown efficacy in cancer treatment .

Case Studies

Several studies have focused on the biological evaluation of this compound and its derivatives:

  • Study on Anticancer Activity : A study demonstrated that a derivative exhibited potent cytotoxicity against breast cancer cells (MCF7), with an IC50 value significantly lower than standard chemotherapeutic agents.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing that certain derivatives had MIC values comparable to established antibiotics.

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-2-5-15-13(4-1)19-16(21-15)17-10-14(12-6-9-22-11-12)20-8-3-7-18-20/h1-9,11,14H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKATLGBQPGMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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